N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea
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Overview
Description
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a thiourea group attached at the 3-position. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold for various chemical and biological applications .
Mechanism of Action
Target of Action
The primary targets of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea are currently unknown. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine class of compounds , which have been described in more than 5500 references . .
Mode of Action
As a member of the 1H-pyrazolo[3,4-b]pyridine class of compounds, it may share similar modes of action with other compounds in this class . .
Result of Action
As a member of the 1H-pyrazolo[3,4-b]pyridine class of compounds, it may share similar effects with other compounds in this class . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This method allows for the formation of the pyrazolopyridine core, which can then be further functionalized to introduce the thiourea group. The reaction conditions are generally mild, with the reactions being carried out at room temperature or under reflux conditions in acetic acid .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using solid catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H), which offers advantages like low cost, non-toxicity, and stability . This catalyst facilitates the reaction under room temperature conditions, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are often employed
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted pyrazolopyridines .
Scientific Research Applications
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea can be compared with other similar compounds such as:
N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine: This compound also exhibits significant biological activities but differs in its structural modifications.
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its thiourea group, which imparts distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-4-3-5(2)11-7-6(4)8(14-13-7)12-9(10)15/h3H,1-2H3,(H4,10,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQBDKPNQXRAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)NC(=S)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327830 |
Source
|
Record name | (4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824571 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866017-67-6 |
Source
|
Record name | (4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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